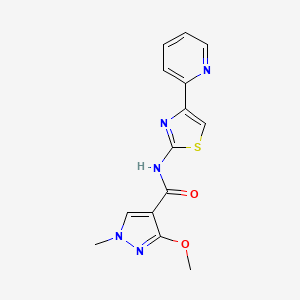![molecular formula C18H24N2O5S B2963691 3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester CAS No. 315248-95-4](/img/structure/B2963691.png)
3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester is an intriguing compound with a diverse range of potential applications in scientific research. With unique structural features, it presents interesting opportunities for synthetic chemists, biologists, and industrial chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester involves multi-step reactions. One of the common methods involves starting from commercially available precursors such as azepane, phenyl isocyanate, and ethyl acrylate. The key steps usually involve:
Sulfonylation of azepane using sulfonyl chloride.
Coupling the sulfonylated azepane with phenyl isocyanate to form the corresponding urea.
Finally, reacting the urea derivative with ethyl acrylate under basic conditions to form the target compound.
Industrial Production Methods: : Industrial production methods would typically follow a similar synthetic route but on a larger scale, often optimized for yield, purity, and cost-effectiveness. These methods might involve continuous flow reactions and the use of automated synthesis systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: : Reduction could potentially occur at the phenylcarbamoyl group.
Substitution: : Nucleophilic substitution reactions are possible, especially at the ethyl ester group.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Base-catalyzed conditions using sodium methoxide or similar reagents.
Major Products
Oxidation: : Sulfoxides or sulfones as major products.
Reduction: : Corresponding amine or hydrocarbon derivatives.
Substitution: : Derivatives where the ethyl ester has been replaced by various nucleophiles.
Applications De Recherche Scientifique
3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester has significant potential in various scientific fields:
Chemistry
Used as an intermediate in organic synthesis.
Acts as a precursor for more complex molecules.
Biology
Studied for its interactions with biological macromolecules.
Medicine
Investigated for its pharmacological properties, potentially as an anti-inflammatory or antimicrobial agent.
Industry
Used in the production of specialty chemicals.
May be explored as a component in advanced materials or coatings.
Mécanisme D'action
The mechanism by which 3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester exerts its effects largely depends on its specific application:
Enzyme Inhibition: : The sulfonyl and carbamoyl groups can interact with active sites of enzymes, blocking their activity.
Molecular Targets: : Can target specific proteins or enzymes, modulating their function.
Pathways Involved: : Often involves pathways related to inflammatory responses or microbial growth inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid methyl ester.
3-[4-(Morpholine-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester.
Uniqueness
The azepane ring provides distinct steric and electronic properties compared to other cyclic systems like morpholine.
The presence of both sulfonyl and carbamoyl groups in a single molecule offers unique reactivity and interaction potentials.
By focusing on its distinctive structural components and the reactions it undergoes, we can appreciate how this compound distinguishes itself from similar entities. That wraps up your requested detailed article! Anything you want me to dive deeper into?
Propriétés
Numéro CAS |
315248-95-4 |
|---|---|
Formule moléculaire |
C18H24N2O5S |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
ethyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H24N2O5S/c1-2-25-18(22)12-11-17(21)19-15-7-9-16(10-8-15)26(23,24)20-13-5-3-4-6-14-20/h7-12H,2-6,13-14H2,1H3,(H,19,21) |
Clé InChI |
NMSLUOCQLYNUMW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
SMILES canonique |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate](/img/structure/B2963616.png)

![4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2963619.png)



![2-{1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2963625.png)



